Cas no 854835-59-9 (1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one)

1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one 化学的及び物理的性質
名前と識別子
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- (2E)-1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one
- 1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one
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- インチ: 1S/C15H9Cl3O/c16-11-7-5-10(14(18)9-11)6-8-15(19)12-3-1-2-4-13(12)17/h1-9H
- InChIKey: DDKMXQPQSLLNGV-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1C=CC(C1C=CC=CC=1Cl)=O)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 342
- トポロジー分子極性表面積: 17.1
1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AJ25488-10g |
(2E)-1-(2-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one |
854835-59-9 | 95+% | 10g |
$1337.00 | 2024-04-19 | |
A2B Chem LLC | AJ25488-50g |
(2E)-1-(2-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one |
854835-59-9 | 95+% | 50g |
$2855.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194280-10g |
(2E)-1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one |
854835-59-9 | 98% | 10g |
¥9323.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194280-2g |
(2E)-1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one |
854835-59-9 | 98% | 2g |
¥7029.00 | 2024-07-28 | |
A2B Chem LLC | AJ25488-100g |
(2E)-1-(2-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one |
854835-59-9 | 95+% | 100g |
$4037.00 | 2024-04-19 | |
A2B Chem LLC | AJ25488-2g |
(2E)-1-(2-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one |
854835-59-9 | 95+% | 2g |
$830.00 | 2024-04-19 | |
A2B Chem LLC | AJ25488-1g |
(2E)-1-(2-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one |
854835-59-9 | 95+% | 1g |
$628.00 | 2024-04-19 | |
A2B Chem LLC | AJ25488-5g |
(2E)-1-(2-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one |
854835-59-9 | 95+% | 5g |
$1134.00 | 2024-04-19 | |
A2B Chem LLC | AJ25488-25g |
(2E)-1-(2-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one |
854835-59-9 | 95+% | 25g |
$1944.00 | 2024-04-19 |
1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one 関連文献
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-oneに関する追加情報
Professional Introduction to Compound with CAS No. 854835-59-9 and Product Name: 1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one
The compound identified by the CAS number 854835-59-9 and the product name 1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one represents a significant area of interest in the field of chemical biology and pharmaceutical research. This compound, featuring a unique structural framework with chlorinated aromatic rings, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The molecular structure, characterized by a conjugated system of phenyl rings and a ketone functional group, suggests diverse chemical reactivity and biological interactions.
In recent years, the exploration of 1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one has been driven by its structural motif, which is reminiscent of several known pharmacophores. The presence of multiple chlorine atoms at specific positions enhances its utility as a synthetic intermediate, allowing for further functionalization to develop novel therapeutic agents. This compound’s relevance is further underscored by its potential role in modulating biological pathways, particularly those involving enzyme inhibition and receptor binding.
One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The chloro-substituted phenyl rings provide reactive sites for various coupling reactions, such as Suzuki-Miyaura cross-coupling, which are pivotal in constructing complex organic molecules. Additionally, the ketone group can undergo transformations like condensation reactions or reduction to yield alcohols or other derivatives, broadening its synthetic utility. These properties make 1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one a valuable building block in the synthesis of more intricate molecules.
Recent studies have begun to explore the biological activity of this compound, particularly in the context of anticancer and anti-inflammatory drug development. The structural features of 1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one suggest potential interactions with targets such as kinases and transcription factors. Preliminary in vitro assays have indicated that certain derivatives of this compound exhibit inhibitory effects on enzymes implicated in tumor proliferation and inflammation. These findings align with the growing interest in developing small-molecule inhibitors that can selectively modulate disease-related pathways.
The synthesis of 1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one itself presents an interesting challenge due to the need for precise regioselectivity in introducing chlorine atoms at specific positions on the aromatic rings. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and directed ortho-metalation strategies, have been employed to achieve this goal. The optimization of these synthetic routes not only enhances yield but also ensures the purity required for subsequent biological evaluations.
The role of computational chemistry in studying 1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one cannot be overstated. Molecular modeling techniques have been instrumental in predicting binding affinities and understanding molecular interactions at a quantum mechanical level. These computational approaches complement experimental efforts by providing insights into how the compound might interact with biological targets. Such simulations are particularly useful in designing derivatives with enhanced potency or selectivity.
As research progresses, the applications of 1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one are expected to expand beyond traditional pharmaceuticals into areas such as agrochemicals and material science. Its structural motifs are reminiscent of compounds that exhibit herbicidal or fungicidal properties, suggesting potential uses in crop protection. Furthermore, its ability to participate in various chemical transformations makes it a candidate for developing advanced materials with tailored properties.
The regulatory landscape surrounding the use of compounds like 1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one is also evolving. As synthetic methods improve and new applications emerge, regulatory agencies are adapting their guidelines to ensure safe and responsible use. This includes considerations for environmental impact assessments and toxicity studies to mitigate any potential risks associated with handling these compounds.
In conclusion,854835-59-9 is not just a numerical identifier but represents a molecule with significant scientific and industrial potential. Its unique structural features make it a versatile tool in synthetic chemistry and a promising candidate for drug discovery efforts targeting various diseases. As research continues to uncover new applications and refine synthetic methodologies,1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one is poised to play an increasingly important role in advancing chemical biology and pharmaceutical innovation.
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